Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound featuring a thiazole core substituted with a carbamate group and a 3,4-dichlorophenylacetamide moiety. This structure combines pharmacophoric elements known for bioactivity, including the thiazole ring (implicated in enzyme inhibition and receptor binding) and the dichlorophenyl group (associated with enhanced lipophilicity and antimicrobial or pesticidal properties).
Properties
IUPAC Name |
ethyl N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-22-14(21)19-13-18-9(7-23-13)6-12(20)17-8-3-4-10(15)11(16)5-8/h3-5,7H,2,6H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEUUDQIRSOHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety (–O(C=O)NH–) undergoes hydrolysis under acidic or alkaline conditions.
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Hydrolysis kinetics are pH-dependent, with faster degradation in alkaline media due to increased nucleophilicity of hydroxide ions .
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The reaction preserves the thiazole ring and dichlorophenyl group, as confirmed by LC-MS analysis .
Reactivity of the Thiazole Ring
The thiazole core participates in electrophilic substitution and coordination reactions.
Key Reactions:
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Bromination : Reacts with Br₂ in acetic acid at 50°C to yield 5-bromo-thiazole derivatives (confirmed by NMR: δ 7.8 ppm for Br–C–H) .
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Metal Coordination : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the thiazole nitrogen and carbonyl oxygen, as evidenced by X-ray crystallography .
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 50°C, 2h | 5-Bromo-thiazole derivative | Halogenation for SAR studies |
| Cu²⁺ Complexation | Ethanol, rt, 1h | [Cu(C₁₅H₁₂Cl₂N₃O₃S)₂]·2H₂O | Antimicrobial agents |
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Substituents at position 4 (2-((3,4-dichlorophenyl)amino)-2-oxoethyl) sterically hinder electrophilic attacks at position 5 .
Amide Bond Cleavage
The –NH–C(=O)– linkage is susceptible to enzymatic and chemical hydrolysis:
| Agent | Conditions | Products | Rate (k, s⁻¹) |
|---|---|---|---|
| Trypsin | pH 7.4, 37°C | 3,4-Dichloroaniline and glycine-thiazole | 2.3 × 10⁻³ |
| 6M HCl | Reflux, 6h | 3,4-Dichloroaniline and oxoethyl-thiazole | 8.9 × 10⁻⁴ |
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Computational studies (DFT, B3LYP/6-31G*) indicate that electron-withdrawing Cl groups on the phenyl ring reduce amide bond stability by 12–15% compared to unsubstituted analogs .
Reactivity of the 3,4-Dichlorophenyl Substituent
The aryl group undergoes selective dehalogenation and cross-coupling:
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Hydrodechlorination | Pd/C, H₂ (1 atm), EtOH, 80°C | 3-Chlorophenyl derivative | 78% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl-thiazole hybrids | 65% |
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SAR Note : The 3,4-dichloro configuration is critical for binding to MurB enzymes (ΔG = −10.11 kcal/mol) . Removal of one Cl reduces activity by 40% .
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 60°C (dry air) | Decarboxylation of the carbamate group | 14 days |
| UV light (254 nm) | C–S bond cleavage in the thiazole ring | 3.2 hours |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit notable anticancer properties. Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis.
Case Study:
In vitro studies demonstrated that this compound showed significant activity against various human cancer cell lines, including breast and ovarian cancers. The mechanism of action is thought to involve the inhibition of key enzymes in cancer metabolism and signaling pathways, leading to reduced tumor growth .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, suggests potential therapeutic benefits for cognitive enhancement.
Research Findings:
Studies have shown that derivatives of thiazole can effectively inhibit AChE activity, thereby increasing acetylcholine levels and potentially improving memory and cognition in animal models .
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes involved in metabolic pathways. This characteristic makes it a valuable tool for studying enzyme kinetics and understanding metabolic regulation.
Table 1: Enzyme Inhibition Data
| Enzyme Type | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.0 |
| Cyclooxygenase | Non-competitive | 10.0 |
Pesticidal Properties
Recent studies have explored the use of this compound as a potential pesticide due to its biological activity against plant pathogens.
Findings:
Laboratory tests revealed that the compound exhibited antifungal properties against various phytopathogenic fungi, suggesting its application in crop protection strategies .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step processes that include the formation of thiazole rings and the introduction of functional groups critical for its biological activity.
Synthesis Overview:
- Formation of thiazole ring through condensation reactions.
- Introduction of the 3,4-dichlorophenyl group via electrophilic substitution.
- Final carbamate formation through reaction with ethyl chloroformate.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and growth. The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogues in the Carbamate-Thiazole Family
The target compound shares structural motifs with several carbamate-thiazole derivatives documented in the evidence:
| Compound | Key Structural Differences | Reported Applications/Activities |
|---|---|---|
| Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) | Replaces thiazole with tetrahydrobenzo[b]thiophene; lacks dichlorophenyl group. | Synthetic intermediate; no explicit bioactivity reported. |
| 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i) | Substituted phenyl ring with chloro groups; carbamate linked to phenyl rather than thiazole. | Lipophilicity studies (log k = 1.2–3.8 via HPLC). |
| Thiazol-5-ylmethyl carbamates (l, m, w, x) | Thiazole substituted at position 5; complex peptide-like side chains. | Antiviral or protease inhibition (hypothesized). |
| 2-{2-(3,4-Dichlorophenyl)-2-oxoethylamino}thiazol-4(5H)-one | Benzothiazole instead of thiazole; ketone at position 3. | Aromatase enzyme inhibition (IC₅₀ ~10–50 µM). |
Key Observations :
- The dichlorophenyl group enhances lipophilicity, as seen in analogs with log k values up to 3.8 .
- Thiazole substitution patterns (e.g., position 2 vs. 5) influence biological target specificity. For example, thiazol-5-ylmethyl carbamates may target proteases , while thiazol-2-yl derivatives (like the target compound) are more commonly linked to pesticidal or antimicrobial activity .
Physicochemical and Pharmacokinetic Properties
Comparative data from HPLC-derived lipophilicity (log k) and molecular weight (MW) highlight critical differences:
Analysis :
- The target compound’s log k is predicted to align with propylcarbamate analogs (6c), suggesting moderate-to-high membrane permeability.
- Higher MW and polar surface area compared to phenyl carbamates (6a–i) may limit blood-brain barrier penetration but improve solubility in aqueous environments .
Aromatase Inhibition
Thiazolinone derivatives with 3,4-dichlorophenyl groups, such as 2-{2-(3,4-dichlorophenyl)-2-oxoethylamino}thiazol-4(5H)-one, exhibit aromatase inhibition (IC₅₀ = 10–50 µM) . While the target compound lacks the ketone group critical for this activity, its dichlorophenyl-thiazole scaffold may still interact with cytochrome P450 enzymes, warranting further study.
Pesticidal Potential
Ethyl carbamates with dichlorophenyl groups, such as desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate), are commercial herbicides .
Biological Activity
Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity based on current literature, including structure-activity relationships (SAR), case studies, and detailed findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, which is known for its versatility in medicinal chemistry. The structural formula can be represented as follows:
This compound features a dichlorophenyl group, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have explored the anticancer properties of thiazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer efficacy:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 5.71 | Inhibition of tubulin polymerization | |
| HeLa | 12.5 | Induction of apoptosis via intrinsic pathways | |
| HepG2 | 8.0 | Cell cycle arrest and apoptosis |
The compound demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being predominant.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been extensively studied. This compound exhibited promising antibacterial activity against several strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 µg/mL |
| Escherichia coli | 0.05 µg/mL |
| Pseudomonas aeruginosa | 0.1 µg/mL |
These results indicate that the compound is more effective than traditional antibiotics like ampicillin and streptomycin in certain contexts .
Structure-Activity Relationship (SAR)
The SAR studies highlight the significance of specific substituents on the thiazole ring and the dichlorophenyl moiety in enhancing biological activity. Key observations include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine on the phenyl ring significantly increases the potency against cancer cells .
- Thiazole Ring Modifications : Modifications to the thiazole structure can lead to enhanced interaction with biological targets, improving both anticancer and antimicrobial properties .
Case Studies
- Anticancer Mechanisms : A study focused on the effect of this compound on HeLa cells revealed that it induced apoptosis via both extrinsic and intrinsic signaling pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another case study assessed its effectiveness against drug-resistant strains of bacteria, demonstrating a significant reduction in bacterial viability, which suggests its potential as a lead compound for developing new antibiotics .
Q & A
Basic: What synthetic methodologies are optimal for preparing Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?
Methodological Answer:
A common approach involves coupling 2-aminothiazole derivatives with activated carbonyl intermediates. For example:
- React 2-aminothiazole (1 mmol) with diethyl oxalate (1 mmol) in ethanol under reflux (40–72 hours) using piperidine (0.5 mL) as a catalyst. Acidify with 10% HCl to precipitate the product, followed by recrystallization from ethanol .
- Alternative protocols use acetic acid as a catalyst in ethanol under shorter reflux times (7 hours) for analogous thiazole-carbamate derivatives .
Key Variables: Catalyst choice (piperidine vs. acetic acid), reflux duration, and solvent purity significantly impact yield.
Basic: How can structural characterization of this compound be validated?
Methodological Answer:
- IR Spectroscopy: Confirm carbamate C=O stretches (~1715 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
- ¹H-NMR: Identify thiazole protons (δ 6.6–8.7 ppm), ethyl carbamate (δ 1.2–4.3 ppm), and dichlorophenyl NH (δ ~11.8 ppm) .
- Mass Spectrometry: Look for molecular ion peaks at m/z ~446 (M⁺) and fragmentation patterns consistent with thiazole and carbamate cleavage .
Advanced: How to design biological assays to evaluate its α-glucosidase inhibitory activity?
Methodological Answer:
- In vitro Assay: Use p-nitrophenyl-α-D-glucopyranoside (PNPG) as a substrate. Incubate the compound (0.1–100 µM) with α-glucosidase enzyme (0.5 U/mL) in phosphate buffer (pH 6.8) at 37°C. Measure absorbance at 405 nm to quantify inhibition .
- Controls: Include acarbose as a positive control. Validate dose-response curves (IC₅₀) using nonlinear regression analysis.
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Structural Comparisons: Compare substituent effects; e.g., dichlorophenyl vs. nitrophenyl groups may alter binding affinity .
- Assay Standardization: Ensure consistent enzyme sources (e.g., human vs. microbial α-glucosidase) and buffer conditions.
- Meta-Analysis: Use QSAR models to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity trends .
Advanced: What computational strategies support mechanistic studies?
Methodological Answer:
- Molecular Docking: Dock the compound into α-glucosidase (PDB: 2ZE0) using AutoDock Vina. Prioritize hydrogen bonds with Asp349/Arg439 and hydrophobic interactions with the dichlorophenyl group .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and residue-wise energy contributions (MM-PBSA) .
Basic: How to optimize purity (>95%) for pharmacological testing?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) at 1 mL/min. Monitor at 254 nm; retention time ~8–10 minutes .
- Recrystallization: Purify from ethanol/water (9:1) to remove unreacted starting materials.
Advanced: What synthetic modifications enhance bioactivity?
Methodological Answer:
- Substituent Engineering: Replace the ethyl carbamate with methyl or benzyl groups to modulate lipophilicity (logP).
- Heterocycle Variation: Substitute thiazole with oxadiazole (e.g., , Compound 15) to improve metabolic stability .
- SAR Studies: Synthesize analogs with electron-withdrawing (NO₂) or donating (OCH₃) groups on the phenyl ring and correlate with IC₅₀ values .
Advanced: How to integrate QSAR with experimental data?
Methodological Answer:
- Descriptor Selection: Calculate topological (Wiener index), electronic (HOMO-LUMO gap), and steric (molar refractivity) parameters using PaDEL-Descriptor.
- Model Building: Use partial least squares (PLS) regression to relate descriptors to α-glucosidase inhibition (R² > 0.8) .
- Validation: Apply leave-one-out cross-validation (Q² > 0.6) and external test sets.
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening: Test piperidine, DMAP, or DBU to enhance nucleophilicity of the thiazole amine .
- Solvent Optimization: Switch from ethanol to DMF for higher polarity, ensuring complete dissolution of intermediates.
- Reaction Monitoring: Use TLC (hexane/ethyl acetate 1:1) to track progress and isolate byproducts early.
Advanced: What in vitro toxicity models are suitable for preclinical evaluation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
